molecular formula C19H23FN2O B5616833 1-[(2-ethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine

1-[(2-ethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine

Cat. No.: B5616833
M. Wt: 314.4 g/mol
InChI Key: AUJWNMKRKOSVFW-UHFFFAOYSA-N
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Description

1-[(2-Ethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-ethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine typically involves the reaction of 1-(2-ethoxyphenyl)methanamine with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Ethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1-[(2-Ethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its use as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(2-ethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest its potential role in modulating serotonin and dopamine levels.

Comparison with Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Known for its use in medicinal chemistry as a precursor to various pharmaceuticals.

    1-(4-Fluorophenyl)piperazine: Studied for its psychoactive properties and potential therapeutic applications.

    1-(2-Ethoxyphenyl)piperazine: Explored for its biological activities and potential as a drug candidate.

Uniqueness: 1-[(2-Ethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine stands out due to its unique combination of an ethoxyphenyl and a fluorophenyl group attached to the piperazine ring. This structural feature imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(2-ethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O/c1-2-23-19-6-4-3-5-16(19)15-21-11-13-22(14-12-21)18-9-7-17(20)8-10-18/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJWNMKRKOSVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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